![molecular formula C17H13ClF3N3O B2697730 2-(4-chlorobenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-71-5](/img/structure/B2697730.png)
2-(4-chlorobenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C17H13ClF3N3O and its molecular weight is 367.76. The purity is usually 95%.
The exact mass of the compound 2-(4-chlorobenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-chlorobenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorobenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
The study by Saleem et al. (2013) detailed the synthesis of half-sandwich ruthenium(II) complexes using 1,2,3-triazole based ligands, showcasing their effectiveness in the catalytic oxidation of alcohols and transfer hydrogenation of ketones. This highlights the potential use of triazole derivatives in enhancing catalytic processes, including those involving ruthenium complexes, which are pivotal in industrial and pharmaceutical chemistry due to their efficiency and selectivity in reactions (Saleem et al., 2013).
Material Science and Optical Properties
Research by Ahmed et al. (2016) on 1,2,3-triazole derivatives, synthesized through one-pot strategies, has contributed to understanding the molecular structures and optical properties of these compounds. Their work involves crystal structure analysis and DFT studies, providing insights into the potential use of triazole derivatives in materials science, particularly in the development of new materials with specific optical characteristics for applications in displays and sensors (Ahmed et al., 2016).
Pharmaceutical and Biological Activity
Bhat et al. (2016) synthesized a series of 1,2,3-triazole derivatives, exploring their antimicrobial and antioxidant activities. This demonstrates the relevance of triazole derivatives in pharmaceutical research, particularly in the development of new antimicrobial agents. The compounds exhibited a broad spectrum of antimicrobial activities, suggesting their potential as lead compounds for the development of new antibiotics and preservation agents (Bhat et al., 2016).
Chemical Synthesis and Drug Design
The work by Meshcheryakov and Shainyan (2004) on the synthesis of 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole from 4-bromo-methyl-2-phenyl-2H-1,2,3-triazole showcases the utility of triazole derivatives in chemical synthesis, particularly in the context of designing compounds with potential inhibitory activity against various biological targets. This research underscores the versatility of triazole derivatives in synthesizing bioactive molecules that can be further explored in drug discovery and development processes (Meshcheryakov & Shainyan, 2004).
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O/c1-11-22-23(10-12-5-7-14(18)8-6-12)16(25)24(11)15-4-2-3-13(9-15)17(19,20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQZYJDTOYUPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]butanamide](/img/structure/B2697648.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile hydrobromide](/img/structure/B2697649.png)
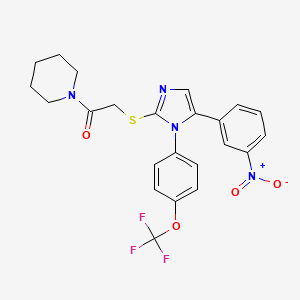
![N-tert-butyl-2-chloro-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B2697653.png)
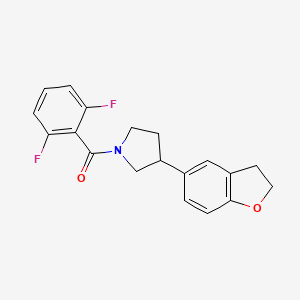
![(5-Bromopyridin-3-yl)-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2697655.png)
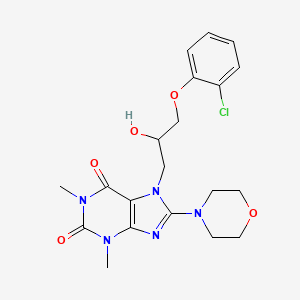
![1-(2-fluorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697657.png)
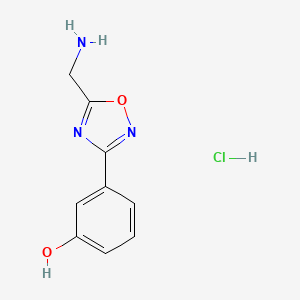
![2-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2697660.png)
![2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2697661.png)
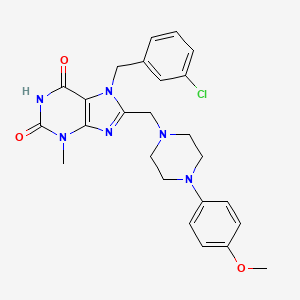
![2-Chloro-1-spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-2-ylethanone](/img/structure/B2697665.png)
![4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile](/img/structure/B2697667.png)